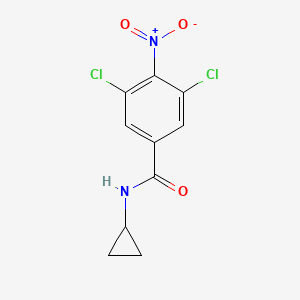
Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro-: is an organic compound with the molecular formula C10H8Cl2N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropyl group, and the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a nitro group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced by reacting the nitrated intermediate with cyclopropylamine under appropriate conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted benzamide derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, or cellular processes.
Industrial Applications: The compound may find use in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the nitro and chloro substituents can influence its electronic properties and reactivity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzamide, N-cyclopropyl-3,5-dichloro-4-amino-: Similar structure but with an amino group instead of a nitro group.
Benzamide, N-cyclopropyl-3,5-dichloro-4-methyl-: Similar structure but with a methyl group instead of a nitro group.
Benzamide, N-cyclopropyl-3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties This can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds with different substituents
Properties
CAS No. |
63886-84-0 |
|---|---|
Molecular Formula |
C10H8Cl2N2O3 |
Molecular Weight |
275.08 g/mol |
IUPAC Name |
3,5-dichloro-N-cyclopropyl-4-nitrobenzamide |
InChI |
InChI=1S/C10H8Cl2N2O3/c11-7-3-5(10(15)13-6-1-2-6)4-8(12)9(7)14(16)17/h3-4,6H,1-2H2,(H,13,15) |
InChI Key |
OTSUTHIDQGCMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C(=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















